molecular formula C18H21ClN2O2 B1388934 N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide CAS No. 1020055-74-6

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide

Cat. No. B1388934
CAS RN: 1020055-74-6
M. Wt: 332.8 g/mol
InChI Key: UFBPKFOWDPKQNQ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide, also known as 3-Amino-4-chlorophenoxy-2-isopropyl-propanamide, is a type of amide compound that is widely used in scientific research. It is a white crystalline solid that has been used in various laboratory experiments, such as in the synthesis of other chemicals and in the study of the effects of certain compounds on the human body. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

N-(N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamidelorophenyl)-2-(4-isopropylphenoxy)-propanamide has been used in various scientific research applications. It has been used in the synthesis of other chemicals, such as 3-amino-4-chlorophenyl-2-isopropyl-propionic acid and 3-amino-4-chlorophenyl-2-isopropyl-propionamide. It has also been used in the study of the effects of certain compounds on the human body, such as in the study of the effects of certain drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of N-(N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamidelorophenyl)-2-(4-isopropylphenoxy)-propanamide is still not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as the muscarinic and nicotinic receptors, and modulates their activity. This can lead to changes in the body's physiological processes, such as changes in heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects
N-(N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamidelorophenyl)-2-(4-isopropylphenoxy)-propanamide has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that the compound can act as an agonist of the muscarinic and nicotinic receptors, which can lead to changes in heart rate, blood pressure, and respiration. It can also act as an antagonist of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, in the body.

Advantages and Limitations for Lab Experiments

N-(N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamidelorophenyl)-2-(4-isopropylphenoxy)-propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is relatively stable and can be stored for extended periods of time. Additionally, the compound has a wide range of applications in various scientific research experiments. However, there are also some limitations to using this compound in lab experiments. The compound is toxic and should be handled with care, and it can have adverse effects on the body if ingested in large amounts.

Future Directions

N-(N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamidelorophenyl)-2-(4-isopropylphenoxy)-propanamide has a wide range of potential applications in scientific research. Future research could focus on the synthesis of more complex compounds using this compound as a starting material, as well as the study of the effects of this compound on various physiological processes. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential therapeutic applications. Finally, research could also be conducted on the synthesis of analogues of this compound, as well as their potential uses in scientific research.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-14-6-9-16(19)17(20)10-14/h4-12H,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPKFOWDPKQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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